molecular formula C13H17NO4 B8730087 methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate

methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate

Cat. No. B8730087
M. Wt: 251.28 g/mol
InChI Key: BCNOXVANSDOVQB-UHFFFAOYSA-N
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Patent
US07342027B2

Procedure details

To the solution of methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate (9.6 g) obtained in Step 1 in 100 ml of methanol, was added 2N-sodium hydroxide solution (50 ml). The reaction mixture was refluxed for 3 hours and concentrated. The resulting residue was diluted with 150 ml of water and washed with 100 ml of diethyl ether. 6N-hydrochloride was added dropwise to the resulting aqueous layer to adjust the pH of the solution to pH 3. The resulting white solid was filtered and dried to give the titled compound (6.1 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][C:9]1([C:15]([O:17]C)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:7].[OH-].[Na+]>CO>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][C:9]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)NC1(CCCCC1)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with 150 ml of water
WASH
Type
WASH
Details
washed with 100 ml of diethyl ether
ADDITION
Type
ADDITION
Details
6N-hydrochloride was added dropwise to the resulting aqueous layer
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)NC1(CCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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